molecular formula C15H15ClN2O3S2 B367183 (4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)(thiophen-2-yl)methanone CAS No. 333756-64-2

(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)(thiophen-2-yl)methanone

Cat. No.: B367183
CAS No.: 333756-64-2
M. Wt: 370.9g/mol
InChI Key: KWNQBVHOFOPGNY-UHFFFAOYSA-N
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Description

(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)(thiophen-2-yl)methanone is a recognized potent and selective inhibitor of the c-Kit (KIT) tyrosine kinase receptor. The compound functions by competitively binding to the ATP-binding pocket of the kinase, thereby suppressing its autophosphorylation and downstream signaling cascades, such as the PI3K/AKT and MAPK/ERK pathways, which are critical for cell proliferation and survival. Its primary research value lies in the investigation of cancers driven by c-Kit mutations and overexpression, most notably in gastrointestinal stromal tumors (GIST), acute myeloid leukemia (AML) , and systemic mastocytosis . Researchers utilize this compound as a critical pharmacological tool to dissect the role of c-Kit in oncogenesis and to explore mechanisms of resistance to existing targeted therapies. Furthermore, its high selectivity profile makes it a valuable asset for developing combination treatment strategies and for validating c-Kit as a therapeutic target in various preclinical models. This product is For Research Use Only.

Properties

IUPAC Name

[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-thiophen-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O3S2/c16-12-3-5-13(6-4-12)23(20,21)18-9-7-17(8-10-18)15(19)14-2-1-11-22-14/h1-6,11H,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWNQBVHOFOPGNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonylation of Piperazine

The first step involves reacting piperazine with 4-chlorobenzenesulfonyl chloride to form 4-((4-chlorophenyl)sulfonyl)piperazine .

Procedure :

  • Dissolve piperazine (1.0 equiv) in anhydrous dichloromethane (DCM) under nitrogen.

  • Add triethylamine (2.2 equiv) as a base to scavenge HCl.

  • Slowly add 4-chlorobenzenesulfonyl chloride (1.1 equiv) at 0°C.

  • Warm to room temperature and stir for 12 hours.

  • Quench with ice water, extract with DCM, and dry over Na₂SO₄.

  • Concentrate under vacuum to yield a white solid (85–90% yield).

Optimization :

  • Excess sulfonyl chloride improves conversion but requires careful quenching to avoid side products.

  • Lower temperatures (0–5°C) minimize disubstitution on piperazine.

Acylation with Thiophene-2-Carbonyl Chloride

The sulfonylated piperazine is acylated with thiophene-2-carbonyl chloride to introduce the methanone group.

Procedure :

  • Suspend 4-((4-chlorophenyl)sulfonyl)piperazine (1.0 equiv) in dry tetrahydrofuran (THF).

  • Add N,N-diisopropylethylamine (DIPEA, 2.5 equiv) to deprotonate the piperazine.

  • Dropwise add thiophene-2-carbonyl chloride (1.2 equiv) at −10°C.

  • Stir for 6 hours at room temperature.

  • Filter and wash with cold methanol to remove unreacted reagents.

  • Recrystallize from ethanol/water (7:3) to obtain the title compound (75–80% yield).

Key Considerations :

  • Slow addition of acyl chloride prevents exothermic side reactions.

  • Polar aprotic solvents (e.g., THF) enhance nucleophilicity of the piperazine nitrogen.

Alternative Route via Intermediate Amides

A patent-derived method (WO2009057133A2) utilizes an amide intermediate for improved regioselectivity:

  • React 4-((4-chlorophenyl)sulfonyl)piperazine with 2-chloroethoxyacetic acid in the presence of HOBt/EDC.

  • Hydrolyze the resulting ethyl ester with concentrated HBr (48 hours at 90°C).

  • Neutralize with NaOH and extract with DCM.

  • React the carboxylic acid intermediate with thiophene-2-carbonyl chloride under Schotten-Baumann conditions.

Advantages :

  • Avoids direct acylation challenges.

  • Yields improve to 82–85% after optimization.

Reaction Mechanisms and Kinetics

Sulfonylation Mechanism

The reaction proceeds via nucleophilic attack of piperazine on the electrophilic sulfur in 4-chlorobenzenesulfonyl chloride, facilitated by triethylamine (Figure 1):

Piperazine+ArSO2ClEt3NArSO2Piperazine+Et3N\cdotpHCl\text{Piperazine} + \text{ArSO}2\text{Cl} \xrightarrow{\text{Et}3\text{N}} \text{ArSO}2-\text{Piperazine} + \text{Et}3\text{N·HCl}

  • Rate-Limiting Step : Formation of the sulfonate intermediate.

  • Side Reactions : Over-sulfonylation or ring-opening at elevated temperatures.

Acylation Dynamics

The acylation follows a two-step process:

  • Deprotonation of piperazine by DIPEA.

  • Nucleophilic attack on the carbonyl carbon of thiophene-2-carbonyl chloride.

Kinetic Data :

  • Activation energy: ~45 kJ/mol (determined via Arrhenius plot).

  • Second-order kinetics with respect to piperazine and acyl chloride.

Purification and Analytical Characterization

Crystallization Techniques

  • Solvent System : Ethanol/water (7:3) yields needle-like crystals with >99% purity.

  • Impurity Profile : Residual DIPEA (<0.1%) and unreacted sulfonyl chloride (<0.5%) by HPLC.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 8.4 Hz, 2H, ArH), 7.52 (d, J = 8.4 Hz, 2H, ArH), 7.40 (dd, J = 5.1 Hz, 1H, Thiophene-H), 3.85–3.70 (m, 4H, Piperazine-H), 3.20–3.10 (m, 4H, Piperazine-H).

  • IR (KBr) : 1675 cm⁻¹ (C=O), 1340 cm⁻¹ (S=O), 1150 cm⁻¹ (C-S).

Comparative Analysis of Methods

Method Yield Purity Key Advantage
Direct Acylation75–80%>98%Simplicity, fewer steps
Amide Intermediate Route82–85%>99%Higher regioselectivity
Microwave-Assisted88%98.5%Reduced reaction time (2 hours)

Microwave Optimization : Recent advances show irradiating the acylation step at 100°C for 20 minutes increases yields to 88%.

Challenges and Troubleshooting

Common Issues

  • Low Yields in Sulfonylation : Caused by moisture-sensitive reagents. Solution: Use anhydrous solvents and inert atmosphere.

  • Byproduct Formation : Over-alkylation due to excess acyl chloride. Solution: Strict stoichiometric control.

Scalability

  • Pilot-scale batches (10 kg) achieved 78% yield using continuous flow reactors for sulfonylation .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The piperazine ring and the thiophene ring may undergo various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions may include the use of bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring could yield thiophene sulfoxide or thiophene sulfone.

Scientific Research Applications

Chemistry

In chemistry, (4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)(thiophen-2-yl)methanone can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be investigated for its potential as a pharmacophore in drug design. The piperazine ring is a common motif in many pharmaceuticals, and the presence of the chlorophenylsulfonyl and thiophen-2-yl groups could impart unique biological activities.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic applications. For example, it may be evaluated for its activity against certain diseases or conditions, such as cancer or neurological disorders.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)(thiophen-2-yl)methanone would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table highlights critical differences between (4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)(thiophen-2-yl)methanone and its analogs:

Compound Substituents Molecular Weight Key Structural/Functional Differences Biological Relevance
This compound 4-Cl on phenyl sulfonyl; thiophen-2-yl ~393.9 Reference compound; balanced electronic effects (Cl is moderately electron-withdrawing). Hypothesized phosphatase/kinase modulation based on sulfonamide analogs .
T-04 (4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)(cyclopenta-thiophen-2-yl)methanone 4-F on phenyl sulfonyl; cyclopenta-thiophene 398.4 Fluorine substitution enhances metabolic stability; cyclopenta-thiophene increases rigidity. Potent inhibitor of small CTD phosphatases (IC₅₀ = 0.2 μM) .
Compound 9ce (4-(tert-butylphenyl)sulfonyl analog) 4-tert-butyl on phenyl sulfonyl 487.1 tert-Butyl group increases steric bulk and lipophilicity (logP ~4.2). Improved cell permeability but reduced aqueous solubility .
Compound 21 (4-(trifluoromethylphenyl)piperazin-1-yl)(thiophen-2-yl)methanone 4-CF₃ on phenyl; no sulfonyl group 365.3 Trifluoromethyl enhances electron-withdrawing effects; absence of sulfonyl reduces hydrogen-bonding. Moderate serotonin receptor affinity (Ki = 120 nM) .
Compound 11a-j (pyrimidin-4-yl analogs) Pyrimidine core; variable sulfonyl groups 400–450 Pyrimidine replaces thiophene, enabling π-stacking with kinase ATP pockets. Anticancer activity (IC₅₀ = 1–10 μM against leukemia lines) .
330468-37-6 (4-nitrophenyl sulfonyl analog) 4-NO₂ on phenyl sulfonyl 317.4 Nitro group strongly electron-withdrawing; may improve binding to cationic enzyme pockets. Limited biological data; used as a synthetic intermediate .

Key Observations from Comparative Analysis:

Electronic Effects :

  • The 4-chlorophenyl sulfonyl group provides moderate electron withdrawal, enhancing target binding compared to alkyl substituents (e.g., tert-butyl in 9ce ) .
  • Fluorine analogs (e.g., T-04 ) exhibit higher metabolic stability due to C-F bond resistance to oxidation .

Steric and Lipophilic Considerations :

  • Bulky groups (e.g., tert-butyl in 9ce ) improve membrane permeability but reduce solubility, limiting in vivo applicability .
  • Trifluoromethyl analogs (Compound 21 ) show enhanced CNS penetration due to increased lipophilicity .

Biological Activity Trends: Sulfonyl-containing derivatives (e.g., T-04) demonstrate stronger enzyme inhibition (e.g., phosphatases) compared to non-sulfonyl analogs . Pyrimidine/thiophene hybrids (Compound 11a-j) shift activity toward kinase targets .

Biological Activity

The compound (4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)(thiophen-2-yl)methanone is a sulfonamide derivative notable for its diverse biological activities, particularly in medicinal chemistry. This article explores its biological activity, including its interactions with various biological targets, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C13H14ClN3O2S
  • Molecular Weight : Approximately 315.78 g/mol
  • Key Functional Groups :
    • Piperazine moiety
    • Thiophene ring
    • Sulfonamide group

Research indicates that this compound exhibits significant biological activity primarily through the following mechanisms:

  • Cell Cycle Regulation : It has been shown to modulate pathways associated with key kinases such as CDC7 and PKA, which are crucial for cell cycle regulation and tumor growth inhibition.
  • Enzyme Modulation : The compound acts as a modulator of various enzymes and receptors, indicating its potential in treating metabolic dysregulation and neurodegenerative diseases.
  • Apoptosis Induction : Interaction studies reveal that it binds to proteins involved in apoptosis, suggesting a role in promoting programmed cell death in cancer cells.

Biological Activity Overview

The compound has demonstrated a range of biological activities, particularly in cancer research. Below is a summary of its notable effects:

Activity Type Description
Antitumor Activity Inhibits cellular proliferation in various cancer cell lines by targeting kinases.
Antimicrobial Effects Exhibits antibacterial properties against certain pathogens.
Neuroprotective Effects Potentially beneficial in neurodegenerative conditions through enzyme modulation.

Case Studies and Research Findings

Several studies have reported on the biological activity of this compound:

  • Cancer Cell Lines : In vitro studies demonstrated that this compound significantly inhibited the growth of cancer cell lines, with IC50 values indicating potent antitumor properties .
  • Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes linked to metabolic disorders, which could lead to therapeutic applications in conditions such as diabetes and obesity .
  • Comparative Analysis : A comparative study highlighted the unique structural features of this compound compared to similar sulfonamide derivatives, emphasizing its enhanced binding affinity and selectivity towards biological targets.

Q & A

Q. What are the standard synthetic routes for (4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)(thiophen-2-yl)methanone?

The synthesis typically involves nucleophilic substitution and sulfonylation steps. For example:

  • Step 1: React piperazine derivatives with thiophene-based carbonyl precursors (e.g., thiophene-2-carbonyl chloride) under basic conditions (e.g., triethylamine) in dichloromethane (DCM) to form the piperazine-thiophene core .
  • Step 2: Introduce the 4-chlorophenylsulfonyl group via sulfonylation using 4-chlorobenzenesulfonyl chloride. Reaction conditions include DCM as a solvent, 12-hour stirring at ambient temperature, and purification via column chromatography (e.g., ethyl acetate/hexane mixtures) .
  • Validation: Confirm purity and structure using thin-layer chromatography (TLC, Rf ~0.3–0.5), 1^1H/13^13C NMR, and high-resolution mass spectrometry (HRMS) .

Q. How is the structural identity of this compound validated post-synthesis?

Key techniques include:

  • NMR Spectroscopy: 1^1H NMR identifies proton environments (e.g., aromatic protons at δ 7.2–8.0 ppm, piperazine protons at δ 3.0–3.5 ppm). 13^13C NMR confirms carbonyl (C=O, ~170 ppm) and sulfonyl (SO2_2, ~110–120 ppm) groups .
  • Mass Spectrometry: HRMS provides exact mass matching the molecular formula (e.g., C15_{15}H14_{14}ClN2_2O3_3S2_2) .
  • X-ray Crystallography: For unambiguous confirmation, single-crystal X-ray diffraction (SCXRD) resolves bond lengths/angles and intermolecular interactions (e.g., C–H···O hydrogen bonds) .

Advanced Research Questions

Q. How can researchers optimize reaction yields during sulfonylation steps?

  • Solvent Selection: Polar aprotic solvents (e.g., DCM) enhance sulfonyl chloride reactivity. Avoid protic solvents to minimize hydrolysis .
  • Stoichiometry: Use a 1.2:1 molar ratio of sulfonyl chloride to piperazine intermediate to ensure complete conversion .
  • Temperature Control: Prolonged stirring (12–24 hours) at room temperature balances reactivity and side-product formation .
  • Purification: Gradient elution in column chromatography (e.g., 20–50% ethyl acetate in hexane) improves separation of sulfonylated products from unreacted starting materials .

Q. How might discrepancies between NMR and X-ray crystallographic data be resolved?

  • Dynamic Effects in NMR: Conformational flexibility (e.g., piperazine ring puckering) can cause NMR signal splitting. Use variable-temperature NMR to assess dynamic behavior .
  • Crystallographic Validation: SCXRD provides static structural snapshots. Compare NMR-derived torsional angles with crystallographic data to identify dominant conformers .
  • Computational Modeling: Density functional theory (DFT) simulations predict lowest-energy conformers and validate experimental data .

Q. What strategies are recommended for assessing biological activity in vitro?

  • Target Selection: Prioritize targets based on structural analogs (e.g., BCL-2 inhibitors with similar piperazine-sulfonyl motifs) .
  • Assay Design:
    • Enzyme Inhibition: Use fluorescence polarization assays to measure binding affinity to target proteins (e.g., BCL-2) .
    • Cellular Uptake: Evaluate cytotoxicity in cancer cell lines (e.g., leukemia) via MTT assays, correlating results with logP values to assess membrane permeability .
  • Metabolic Stability: Incubate with liver microsomes and quantify parent compound degradation via LC-MS/MS .

Q. How can researchers address low solubility in biological assays?

  • Co-solvent Systems: Use DMSO (≤1% v/v) with aqueous buffers (e.g., PBS) to maintain solubility without cytotoxicity .
  • Prodrug Derivatization: Introduce hydrolyzable groups (e.g., ester linkages) to enhance aqueous solubility, followed by enzymatic cleavage in vivo .
  • Nanoparticle Formulation: Encapsulate in PEGylated liposomes to improve bioavailability .

Q. What analytical methods are suitable for detecting degradation products?

  • Stability Studies: Expose the compound to stress conditions (heat, light, pH extremes) and monitor degradation via:
    • UPLC-MS/MS: Identifies low-abundance degradants (e.g., sulfone oxidation products) with high sensitivity .
    • FT-IR Spectroscopy: Detects functional group changes (e.g., C=O or S=O peak shifts) .
  • Forced Degradation Pathways: Acidic conditions may hydrolyze the sulfonamide bond, while UV light could oxidize the thiophene ring .

Data Contradiction and Reproducibility

Q. How should researchers resolve conflicting bioactivity data across studies?

  • Standardize Assay Conditions: Control variables like cell passage number, serum concentration, and incubation time .
  • Compound Purity: Verify purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) to exclude impurities as confounding factors .
  • Structural Confirmation: Re-validate batches via SCXRD if bioactivity varies unexpectedly .

Q. What steps ensure reproducibility in crystallographic studies?

  • Crystallization Screening: Use vapor diffusion (e.g., sitting-drop method) with diverse solvent systems (e.g., ethanol/water, DMSO/hexane) .
  • Data Collection: Optimize resolution (<1.0 Å) and redundancy using synchrotron radiation. Process data with SHELXL for robust refinement .
  • Deposit Data: Share raw crystallographic files (e.g., .cif) in public databases (e.g., CCDC) for independent validation .

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